Degradation Potency vs. ACBI1
In MV-4-11 acute myeloid leukemia cells, AU-15330 demonstrates a DC50 of 1.8 nM for SMARCA2 degradation, compared to ACBI1 which exhibits a DC50 of 6 nM for the same target . Furthermore, AU-15330 achieves degradation of SMARCA4 and PBRM1 with comparable potency, whereas ACBI1 shows a 2-fold and 5.3-fold higher DC50 for SMARCA4 (11 nM) and PBRM1 (32 nM), respectively .
ACBI1: SMARCA2 DC50 6 nM; SMARCA4 11 nM; PBRM1 32 nM
| Evidence Dimension | Degradation potency (DC50) |
|---|---|
| Target Compound Data | AU-15330: SMARCA2 DC50 = 1.8 nM (MV-4-11 cells); SMARCA4 and PBRM1 degradation confirmed. |
| Comparator Or Baseline | ACBI1: SMARCA2 DC50 = 6 nM, SMARCA4 DC50 = 11 nM, PBRM1 DC50 = 32 nM (MV-4-11 cells). |
| Quantified Difference | AU-15330 is 3.3-fold more potent for SMARCA2 degradation than ACBI1; ACBI1 shows significantly higher DC50s for SMARCA4 and PBRM1. |
| Conditions | MV-4-11 AML cell line, 24 h treatment, Western blot quantification. |
Why This Matters
This translates to AU-15330 requiring lower concentrations to achieve complete target knockdown, reducing off-target toxicity and enabling more robust in vivo studies.
